molecular formula C21H13IN2O2 B11052607 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11052607
M. Wt: 452.2 g/mol
InChI Key: LCQCYEDJQJGUBE-UHFFFAOYSA-N
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Description

3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an iodine atom and a toluidine group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of solvents like o-dichlorobenzene and catalysts such as AuCl3 or CuCl .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NaIO4 in aqueous or organic solvents.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of the iodine atom and the toluidine group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other isoxazole derivatives .

Properties

Molecular Formula

C21H13IN2O2

Molecular Weight

452.2 g/mol

IUPAC Name

12-iodo-10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C21H13IN2O2/c1-11-6-8-12(9-7-11)23-16-10-15(22)19-18-17(16)20(25)13-4-2-3-5-14(13)21(18)26-24-19/h2-10,23H,1H3

InChI Key

LCQCYEDJQJGUBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)I

Origin of Product

United States

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